N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide
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Overview
Description
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound that features a unique combination of adamantane and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dihydropyridine: The functionalized adamantane is then coupled with a dihydropyridine derivative under suitable conditions, often involving a base and a coupling reagent.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized adamantane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide involves interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide: shares similarities with other adamantane and dihydropyridine derivatives.
Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
- The combination of adamantane and dihydropyridine moieties in a single molecule is unique and provides distinct physicochemical properties.
- This compound’s structure allows for diverse chemical modifications, making it a versatile building block for various applications.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c20-15(11-19-4-2-1-3-16(19)21)18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,20) |
InChI Key |
JQBHTEPPRIHLTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=CC=CC4=O |
Origin of Product |
United States |
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